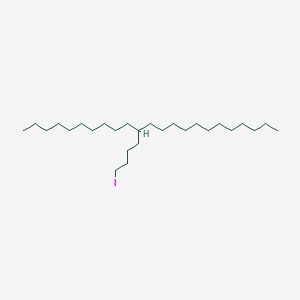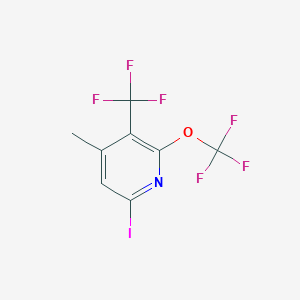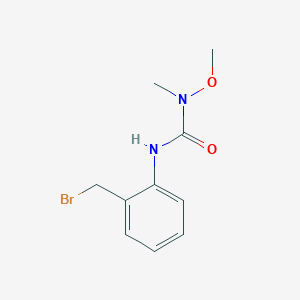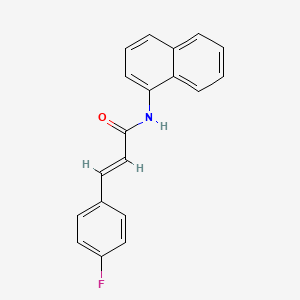
(2E)-3-(4-fluorophenyl)-N-(naphthalen-1-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-N-1-naphthylacrylamide is an organic compound that features a fluorophenyl group and a naphthylacrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-1-naphthylacrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 1-naphthylamine.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1-naphthylamine to form an intermediate Schiff base.
Acrylamide Formation: The Schiff base is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, 3-(4-fluorophenyl)-N-1-naphthylacrylamide.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-N-1-naphthylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
科学研究应用
3-(4-Fluorophenyl)-N-1-naphthylacrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-(4-fluorophenyl)-N-1-naphthylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-N-1-naphthylacrylamide: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-N-1-naphthylacrylamide: Contains a bromine atom instead of fluorine.
3-(4-Methylphenyl)-N-1-naphthylacrylamide: Features a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-fluorophenyl)-N-1-naphthylacrylamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
属性
分子式 |
C19H14FNO |
|---|---|
分子量 |
291.3 g/mol |
IUPAC 名称 |
(E)-3-(4-fluorophenyl)-N-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C19H14FNO/c20-16-11-8-14(9-12-16)10-13-19(22)21-18-7-3-5-15-4-1-2-6-17(15)18/h1-13H,(H,21,22)/b13-10+ |
InChI 键 |
BAHNSUQRSUBLJP-JLHYYAGUSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)F |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


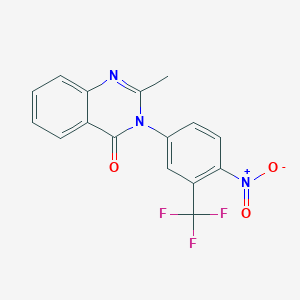
![1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride](/img/structure/B14795811.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14795819.png)
![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)
![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)



![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)
